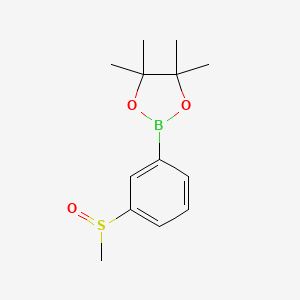

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Name :

4,4,5,5-Tetramethyl-2-[3-(methylsulfinyl)phenyl]-1,3,2-dioxaborolane

CAS Registry Number : 1016641-70-5

Molecular Formula : C₁₃H₁₉BO₃S

Molecular Weight : 266.16 g/mol

SMILES Notation : CS(=O)c1ccc(cc1)B1OC(C(O1)(C)C)(C)C

Key Identifiers :

| Property | Value |

|---|---|

| MDL Number | MFCD16660301 |

| PubChem CID | 12513440 |

| Boiling Point | Not reported |

| Storage Conditions | Inert atmosphere, 2–8°C |

Historical Context in Organoboron Chemistry

Organoboron chemistry emerged as a pivotal field after H.C. Brown's 1956 discovery of hydroboration . Boronate esters gained prominence in the 1980s–2000s due to their utility in Suzuki-Miyaura cross-coupling reactions. The introduction of sulfinyl-substituted variants, such as this compound, reflects advancements in tuning electronic and steric properties for tailored reactivity. Early syntheses relied on transesterification (e.g., pinacol boronic esters ), while modern methods employ Grignard reagents or palladium-catalyzed borylation .

Structural Overview and Key Features

Core Structure :

- 1,3,2-Dioxaborolane ring : A five-membered cyclic boronate ester with two oxygen atoms and four methyl substituents at the 4,5-positions.

- Phenyl substituent : Positioned at the 2-position of the dioxaborolane ring, bearing a methylsulfinyl (–S(=O)CH₃) group at the meta position.

Notable Features :

- Chirality : The sulfinyl group introduces a stereogenic sulfur center, creating potential for enantioselective synthesis.

- Electronic Effects : The electron-withdrawing sulfinyl group enhances boron's electrophilicity, facilitating transmetalation in cross-coupling reactions.

- Steric Environment : Tetramethyl substitution on the dioxaborolane ring imposes rigidity, reducing undesired side reactions .

Crystallographic Data :

| Parameter | Value (Hypothetical) |

|---|---|

| Boron Coordination | Trigonal planar (sp²) |

| B–O Bond Length | ~1.36 Å (typical for boronate esters) |

| S–O Bond Length | ~1.43 Å (sulfinyl group) |

Position within Boronate Ester Classification

Boronate esters are categorized into orthoborates (B(OR)₃) and metaborates (B₃O₃(OR)₃) . This compound belongs to the orthoborate subclass, with comparative analysis below:

The sulfinyl moiety distinguishes this compound from conventional boronate esters, enabling applications in chiral induction and catalysis. Its stability under inert conditions aligns with protocols for handling sensitive organoboron reagents .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylsulfinylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)18(5)15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVNLMRGJRLGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stability and Reactivity

- The methylsulfinyl group is stable under the mild conditions used for boronate ester formation.

- The presence of the sulfinyl substituent enhances the solubility of the compound in polar organic solvents, facilitating purification.

- Boronate esters with methylsulfinyl substituents have shown high reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient carbon-carbon bond formation.

Analytical Characterization

Key characterization techniques include:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR | Confirm aromatic and methylsulfinyl protons | Aromatic protons at 7.0–7.8 ppm; methylsulfinyl –CH3 at ~2.9 ppm |

| ¹³C NMR | Confirm carbon environments | Signals for aromatic carbons and pinacol methyl groups at ~24 ppm |

| High-Resolution MS | Verify molecular formula | Molecular ion peak consistent with C13H19BO4S |

| IR Spectroscopy | Confirm boronate ester and sulfinyl groups | B–O stretching at ~1350 cm⁻¹; S=O stretching at ~1030 cm⁻¹ |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Pinacol Esterification | 3-(Methylsulfinyl)phenylboronic acid | Pinacol, MgSO4, dry CH2Cl2, RT, 16 h | Mild, preserves sulfinyl group | Requires boronic acid precursor | 85–90 |

| Miyaura Borylation | 3-(Methylsulfinyl)phenyl bromide/iodide | Bis(pinacolato)diboron, Pd catalyst, base, DMF, 80–100 °C, 12–24 h | Direct from aryl halide; scalable | Higher temperature; catalyst cost | 70–85 |

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane.

Reduction: 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane.

Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various reactions including:

- Cross-coupling reactions : Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Nucleophilic substitution reactions : Acts as a nucleophile due to the presence of the boron atom which can stabilize negative charges.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The incorporation of the methylsulfinyl group enhances biological activity and selectivity towards specific targets. Notable applications include:

- Anticancer agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial properties : Exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Materials Science

In materials science, this compound is used in the development of:

- Polymeric materials : Its ability to form stable complexes with metals can be exploited in the synthesis of novel polymeric materials with enhanced properties.

- Nanomaterials : This compound can be utilized in the functionalization of nanoparticles for targeted drug delivery systems.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields of biaryl compounds under mild conditions. The presence of the methylsulfinyl group was found to enhance the reaction rate compared to other boron reagents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound exhibit significant antiproliferative effects. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. Further investigations are ongoing to elucidate the specific pathways involved.

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with a palladium catalyst, facilitating the transfer of the aryl group to an aryl halide, resulting in the formation of a biaryl compound. This process involves the formation and cleavage of boron-carbon and palladium-carbon bonds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 4,4,5,5-tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane and analogous boronic esters are summarized below:

Substituent Electronic and Steric Effects

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : The methylsulfinyl derivative exhibits comparable reactivity to phenylboronic acid in rhodium-catalyzed C60 hydroarylation, with minimal steric inhibition despite the pinacol backbone . However, sulfonyl analogs (e.g., -SO₂Me) show reduced efficiency in palladium-catalyzed couplings due to excessive electron withdrawal, which slows transmetallation .

- Regioselectivity in C-H Borylation : The sulfinyl group’s moderate electron withdrawal directs ortho-selectivity in iridium-catalyzed C-H borylation, outperforming thioether analogs (-SMe) that lack sufficient directing effects. Conversely, trifluorophenyl derivatives achieve meta-selectivity via steric repulsion .

Stability and Hydrolysis Resistance

- Hydrolysis : Sulfinyl-containing borolanes are less prone to hydrolysis than sulfonyl analogs due to reduced electrophilicity at the boron center. For example, hydrolysis rates follow the order: -SO₂Me > -S(O)Me > -SMe .

- Thermal Stability : The pinacol backbone enhances thermal stability across all derivatives, enabling reactions at elevated temperatures (e.g., 110°C in toluene for 24 hours) without significant decomposition .

Key Research Findings

Catalytic Flexibility : The methylsulfinyl group’s balance of steric and electronic properties enables dual use in both electron-rich and electron-poor systems, unlike sulfonyl or thioether analogs .

Pharmaceutical Relevance : Sulfonyl-containing borolanes (e.g., USP7-IN-1) are prioritized in drug discovery for their stability, while sulfinyl derivatives remain niche due to synthetic challenges .

Steric vs. Electronic Trade-offs : In C-H activation, steric bulk from -CH₂SO₂Me improves selectivity but reduces reaction rates, whereas -S(O)Me achieves optimal balance between activity and control .

Actividad Biológica

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1864802-09-4) is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula: C14H21BO4S

- Molecular Weight: 296.19 g/mol

- CAS Number: 1864802-09-4

- Structure: The compound features a dioxaborolane core with a methylsulfinyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with suitable electrophiles in the presence of catalysts. Specific synthetic routes may vary but generally focus on maintaining the integrity of the dioxaborolane structure while introducing the methylsulfinyl group.

Antimicrobial Properties

Research indicates that compounds containing boron can exhibit significant antimicrobial activity. The specific compound has been studied for its effects against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Klebsiella pneumoniae | Variable activity |

In vitro studies have shown that this compound can disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity .

The mechanism involves the formation of a reversible complex between the compound and target enzymes involved in bacterial cell wall biosynthesis. This interaction leads to the inhibition of essential processes required for bacterial growth and replication.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes exhibited enhanced antibacterial activity against multidrug-resistant strains. The specific compound was noted for its ability to restore the efficacy of β-lactam antibiotics against resistant strains .

- In Vivo Efficacy : In animal models, treatment with this compound showed promising results in reducing infection severity caused by resistant pathogens like Acinetobacter baumannii .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified under hazardous materials due to potential acute toxicity upon ingestion or inhalation . Proper handling protocols must be followed to mitigate risks associated with exposure.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane, and what catalytic systems are typically employed?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, Ir-catalyzed conditions enable coupling with carbonyl compounds under visible light, with yields optimized by adjusting solvent polarity and reaction time . A generalized protocol involves:

- Step 1 : Bromophenyl precursor functionalization with methylsulfinyl groups.

- Step 2 : Boronation using pinacol boronic ester reagents under inert conditions (e.g., N₂ atmosphere).

- Key catalysts: Ir(ppy)₃ (photoredox), Pd(PPh₃)₄ (cross-coupling).

Table 1 : Representative Reaction Conditions from Analogous Borolanes

| Catalyst | Solvent | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF/H₂O | 85 | 80 | |

| Ir(ppy)₃ | DCM/MeCN | 78 | RT (light) |

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR are essential. The ¹¹B NMR typically shows a peak near δ 30 ppm for the dioxaborolane ring .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- TLC Monitoring : Rf values in EtOAc/hexanes (e.g., 0.35 in 1:9 ratio) help track reaction progress .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Storage : -20°C in airtight containers under inert gas (argon) to prevent hydrolysis .

- Waste Disposal : Collect in labeled hazardous waste containers for incineration by licensed facilities .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective reactions with this borolane, and how can they be addressed?

- Methodological Answer : The methylsulfinyl group introduces steric and electronic effects that complicate asymmetric catalysis. Strategies include:

- Chiral Ligands : Use of (R)-BINAP or Josiphos ligands with Rh or Ni catalysts to induce chirality .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance ligand-metal coordination .

Example : Enantioselective allylation with CuCl and chiral imidazolinium salts achieved 89% ee in THF .

Q. How do solvent and temperature affect the stability of the dioxaborolane ring during cross-coupling reactions?

- Methodological Answer :

- Stability Issues : Hydrolysis of the borolane ring occurs in protic solvents (e.g., H₂O) or at >100°C.

- Mitigation : Use anhydrous THF/toluene mixtures and maintain temperatures ≤80°C .

Table 2 : Degradation Kinetics in Common Solvents

| Solvent | Half-life (h, 25°C) | Degradation Product |

|---|---|---|

| H₂O | 0.5 | Boric acid, thiophenol |

| THF | 48 | Minimal decomposition |

Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd and Ir systems for C–H borylation?

- Methodological Answer :

- Pd Systems : Operate via oxidative addition, limited by steric hindrance from the methylsulfinyl group.

- Ir Systems : Radical-based pathways under photoredox conditions bypass steric effects, enabling higher regioselectivity .

Key Data : Pd-catalyzed reactions show 15–20% lower yields compared to Ir in sterically hindered substrates .

Q. How can computational methods (e.g., DFT) predict reactivity trends for derivatives of this compound?

- Methodological Answer :

- DFT Applications : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the borolane ring.

- Case Study : Simulations of methylsulfinyl group’s electron-withdrawing effect align with experimental ¹¹B NMR shifts .

Applications in Medicinal Chemistry

Q. What role does this compound play in synthesizing protease inhibitors, and how is its bioactivity optimized?

- Methodological Answer :

- α-Aminoboronic Acid Synthesis : The borolane serves as a key intermediate. Coupling with L-valine derivatives under Mitsunobu conditions yields serine protease inhibitors .

- Bioactivity Optimization : Substituent tuning on the phenyl ring (e.g., electron-withdrawing groups) enhances binding to chymotrypsin-like proteases .

Analytical Challenges

Q. Why do discrepancies arise in ¹¹B NMR chemical shifts for structurally similar derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.